molecular formula C16H12Cl2O3 B13752161 methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate

methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate

Cat. No.: B13752161
M. Wt: 323.2 g/mol
InChI Key: PCUNTLSXCBOBGX-AATRIKPKSA-N
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Description

Methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a dichlorophenyl group, and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . The use of microreactors allows for precise control of temperature and residence time, which is crucial for optimizing the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

    Medicine: It has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique chemical properties make it a candidate for the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate

InChI

InChI=1S/C16H12Cl2O3/c1-21-16(20)15-11(3-2-4-14(15)19)6-5-10-7-8-12(17)9-13(10)18/h2-9,19H,1H3/b6-5+

InChI Key

PCUNTLSXCBOBGX-AATRIKPKSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC=C1O)/C=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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